5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane
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Overview
Description
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane is a spirocyclic compound characterized by the presence of a trifluoromethyl group, an oxygen atom, and a nitrogen atom within its spirocyclic framework. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5This method utilizes visible-light-driven photoredox catalysis to generate trifluoromethyl radicals, which then react with suitable precursors to form the desired spirocyclic structure . The reaction conditions often include the use of ruthenium or iridium-based photoredox catalysts under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photoredox catalysis process, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and binding selectivity, allowing it to interact effectively with biological targets . The compound may inhibit specific enzymes or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Lacks the trifluoromethyl group but shares the spirocyclic framework.
2,9-Diazaspiro[5.5]undecane: Contains two nitrogen atoms in the spirocyclic structure.
Trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecane: Similar trifluoromethyl group but different heteroatoms in the spirocyclic structure.
Uniqueness
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding selectivity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO/c11-10(12,13)8-1-4-14-7-9(8)2-5-15-6-3-9/h8,14H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPMMGLOKNPPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1C(F)(F)F)CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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